(1-Methyl-4-nitro-1H-imidazol-5-yl)glycine
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Overview
Description
(1-Methyl-4-nitro-1H-imidazol-5-yl)glycine is a chemical compound with the molecular formula C6H8N4O4 and a molecular weight of 200.15 g/mol It is characterized by the presence of a nitro group attached to an imidazole ring, which is further substituted with a methyl group and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4-nitro-1H-imidazol-5-yl)glycine typically involves the nitration of 1-methylimidazole followed by the introduction of the glycine moiety. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro derivative. The subsequent step involves the reaction of the nitroimidazole with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-4-nitro-1H-imidazol-5-yl)glycine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
(1-Methyl-4-nitro-1H-imidazol-5-yl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of (1-Methyl-4-nitro-1H-imidazol-5-yl)glycine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-4-nitro-1H-imidazole): Lacks the glycine moiety but shares the nitroimidazole core structure.
(4-Nitroimidazole): Similar nitroimidazole structure but without the methyl and glycine substitutions.
(1-Methylimidazole): Lacks the nitro and glycine groups but shares the methylimidazole core structure.
Uniqueness
(1-Methyl-4-nitro-1H-imidazol-5-yl)glycine is unique due to the presence of both the nitro group and the glycine moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H8N4O4 |
---|---|
Molecular Weight |
200.15 g/mol |
IUPAC Name |
2-[(3-methyl-5-nitroimidazol-4-yl)amino]acetic acid |
InChI |
InChI=1S/C6H8N4O4/c1-9-3-8-6(10(13)14)5(9)7-2-4(11)12/h3,7H,2H2,1H3,(H,11,12) |
InChI Key |
IRCMCCGSNGDMPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1NCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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